N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-14(18-22-16-10-5-11-20-19(16)24-18)8-4-9-15(12)21-17(23)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJZSPSEBRWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole and pyridine rings are crucial for this binding due to their ability to form hydrogen bonds and π-π interactions with the target proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
| Parameter | N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)cyclopentanecarboxamide | 1-(Thiophen-2-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₃OS (estimated) | C₂₀H₂₂F₃N₃OS |
| Molecular Weight | ~360.4 g/mol | 409.5 g/mol |
| Key Substituents | Thiazolo[5,4-b]pyridine, methyl | Thiophene, trifluoromethylpyridine, pyrrolidine |
| Heteroatoms | N, S | N, S, F |
| Predicted logP | Moderate (~3.2, estimated) | Higher (~3.8, due to CF₃ group) |
Functional Implications of Structural Differences
Thiazolopyridine vs. Thiophene and Trifluoromethylpyridine
- Thiazolopyridine (Main Compound): The fused thiazole-pyridine system provides dual hydrogen-bonding capabilities and aromaticity, which may enhance target engagement in enzymes like kinases. This scaffold is prevalent in inhibitors of EGFR or BRAF kinases .
- Thiophene and Trifluoromethylpyridine ( Compound): The thiophene group offers electron-rich π-systems for hydrophobic interactions, while the trifluoromethyl (CF₃) group on pyridine increases lipophilicity and metabolic stability. The CF₃ group’s electron-withdrawing nature may also improve membrane permeability .
Cyclopentane vs. Pyrrolidine Linkers
- The main compound lacks the pyrrolidine ring present in the analog. Pyrrolidine introduces a secondary amine, which could protonate at physiological pH, enhancing solubility or forming salt bridges with targets. Its absence in the main compound may reduce conformational flexibility but improve metabolic resistance.
Methyl vs. CF₃ Groups
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, inferences can be drawn:
- Main Compound: Likely targets kinase or protease enzymes due to the thiazolopyridine motif. Moderate logP suggests balanced solubility and bioavailability.
- Compound: The CF₃ group and pyrrolidine linker may enhance blood-brain barrier penetration or prolong half-life, making it suitable for CNS targets .
Biological Activity
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core fused with a cyclopentanecarboxamide moiety. This unique structure is critical for its interactions with biological targets. The molecular formula is represented as follows:
Research indicates that compounds within the thiazolo[5,4-b]pyridine class exhibit a broad spectrum of pharmacological activities. The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various signaling pathways related to cell growth and survival. Studies have demonstrated that similar compounds exhibit IC50 values in the nanomolar range for PI3K inhibition .
- Antiproliferative Activity : Thiazolo derivatives have demonstrated significant antiproliferative effects against cancer cell lines. For instance, compounds analogous to our target exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation positions it as a potential candidate for anticancer therapy. Its structural features suggest interactions with DNA gyrase and other targets implicated in cancer progression .
- Anti-inflammatory Effects : Similar thiazolo compounds have been reported to exhibit anti-inflammatory properties, making them potential therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolo[5,4-b]pyridine derivatives:
- Study on PI3K Inhibition : A series of thiazolo derivatives were synthesized and evaluated for their PI3K inhibitory activity. One compound demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the importance of specific structural components for activity .
- Antiproliferative Effects : Research conducted on various thiazole derivatives revealed significant antiproliferative activity against multiple cancer cell lines, indicating their potential use in cancer treatment .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step approach is commonly employed:
Thiazolo[5,4-b]pyridine Core Synthesis : React 2-aminopyridine derivatives with sulfurizing agents (e.g., Lawesson’s reagent) under reflux (90–120°C) in anhydrous toluene for 6–8 hours to form the thiazolo ring .
Carboxamide Coupling : Use EDC/HOBt-mediated coupling of cyclopentanecarboxylic acid with the thiazolo-pyridine intermediate in DMF at 0–5°C, followed by gradual warming to room temperature. Purify via column chromatography (silica gel, hexane:EtOAc gradient). Yield optimization (>70%) requires strict moisture exclusion and stoichiometric control of activating agents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of the thiazolo-pyridine ring and cyclopentane substitution patterns. Aromatic protons in the 7.5–8.5 ppm range indicate successful coupling .
- HPLC-PDA : Use a C18 column (MeCN:H2O + 0.1% TFA) to assess purity (>98%). Monitor for byproducts like unreacted cyclopentanecarboxylic acid (retention time ~3.2 min) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopentane moiety. Single crystals are grown via slow evaporation of DMSO/water mixtures (2:1 v/v) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are effective for modeling thiazolo-pyridine π-stacking interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2). Align the cyclopentane carboxamide group in the ATP-binding pocket, prioritizing hydrophobic interactions. Validate with MD simulations (100 ns) to assess stability .
Q. What strategies resolve contradictory pharmacological data, such as inconsistent IC50 values across assays?
- Methodological Answer :
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. HepG2) and ATP concentrations (1–10 µM) to minimize variability. Use a reference inhibitor (e.g., staurosporine) as an internal control .
- Meta-Analysis : Apply hierarchical Bayesian modeling to aggregate data from disparate studies. Weight results by assay robustness (e.g., Z’-factor >0.5) to identify outlier datasets .
Q. How can chemical engineering principles improve synthesis scalability while preserving stereochemical integrity?
- Methodological Answer :
- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor coupling reactions in real time. Adjust reagent flow rates dynamically to maintain pH 6.5–7.0, critical for minimizing racemization .
- Membrane Separation : Use nanofiltration (MWCO 500 Da) to isolate the product from smaller byproducts, reducing reliance on column chromatography. Optimize solvent recovery (>90%) via vacuum distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
